Magnesium, bromo-7-octenyl-
Overview
Description
Magnesium, bromo-7-octenyl- is an organomagnesium compound that falls under the category of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a bromo-7-octenyl group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of magnesium, bromo-7-octenyl- typically involves the reaction of magnesium metal with bromo-7-octene in an anhydrous ether solvent. This reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction can be represented as follows:
Mg+Br-CH2CH2CH2CH2CH2CH2CH=CH2→MgBr-CH2CH2CH2CH2CH2CH2CH=CH2
Industrial Production Methods
In industrial settings, the production of magnesium, bromo-7-octenyl- follows similar principles but on a larger scale. The reaction is typically carried out in large reactors equipped with efficient stirring and temperature control systems. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Magnesium, bromo-7-octenyl- undergoes various types of chemical reactions, including:
Nucleophilic Addition: It can add to carbonyl compounds to form alcohols.
Substitution Reactions: It can participate in substitution reactions with halides.
Coupling Reactions: It can be used in coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones under anhydrous conditions to form secondary and tertiary alcohols.
Halides: Reacts with alkyl halides in the presence of a catalyst to form new carbon-carbon bonds.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Major Products Formed
Alcohols: Formed from the reaction with carbonyl compounds.
Alkanes and Alkenes: Formed from coupling reactions with alkyl halides.
Scientific Research Applications
Chemistry
Magnesium, bromo-7-octenyl- is widely used in organic synthesis for the formation of complex molecules. It serves as a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Biology
In biological research, it is used to modify biomolecules and study their interactions. Its ability to form carbon-carbon bonds makes it valuable in the synthesis of biologically active compounds.
Medicine
In medicinal chemistry, it is used to synthesize drug candidates and study their pharmacological properties. Its versatility allows for the creation of a wide range of molecular structures.
Industry
In the chemical industry, it is used in the production of polymers, agrochemicals, and other specialty chemicals. Its reactivity and selectivity make it a valuable tool in industrial processes.
Mechanism of Action
The mechanism of action of magnesium, bromo-7-octenyl- involves the formation of a highly reactive organomagnesium intermediate. This intermediate can then react with various electrophiles to form new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparison with Similar Compounds
Similar Compounds
- Magnesium, bromo-1-octenyl-
- Magnesium, bromo-2-octenyl-
- Magnesium, bromo-3-octenyl-
Uniqueness
Magnesium, bromo-7-octenyl- is unique due to its specific structure, which provides distinct reactivity and selectivity in chemical reactions. Its position of the double bond and the length of the carbon chain make it particularly useful in certain synthetic applications.
Properties
IUPAC Name |
magnesium;oct-1-ene;bromide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15.BrH.Mg/c1-3-5-7-8-6-4-2;;/h3H,1-2,4-8H2;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPRCPOPOZXZLG-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CCCCCC=C.[Mg+2].[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrMg | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40463014 | |
Record name | Magnesium, bromo-7-octenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40463014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.41 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122167-22-0 | |
Record name | Magnesium, bromo-7-octenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40463014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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